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molecular formula C8H10N2O2 B027261 Ethyl 2-aminonicotinate CAS No. 13362-26-0

Ethyl 2-aminonicotinate

Cat. No. B027261
M. Wt: 166.18 g/mol
InChI Key: KIAGEDYOPMHRRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08569306B2

Procedure details

EtOH (500 mL) was added to 2-amino-nicotinic acid (25 g), followed by H2SO4 (25 mL, conc), and the mixture stirred at 75° C. overnight. The reaction mixture was then redissolved in H2O, neutralized with Na2CO3 (aq), and the resulting precipitate filtered and dried to provide 2-amino-nicotinic acid ethyl ester, which was used without further purification.
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][OH:3].[NH2:4][C:5]1[N:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7](O)=[O:8].OS(O)(=O)=O.C([O-])([O-])=O.[Na+].[Na+]>O>[CH2:2]([O:3][C:7](=[O:8])[C:6]1[CH:10]=[CH:11][CH:12]=[N:13][C:5]=1[NH2:4])[CH3:1] |f:3.4.5|

Inputs

Step One
Name
Quantity
500 mL
Type
reactant
Smiles
CCO
Name
Quantity
25 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=N1
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 75° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting precipitate filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(C1=C(N=CC=C1)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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